1-叔丁基-1H-吡咯-2-甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

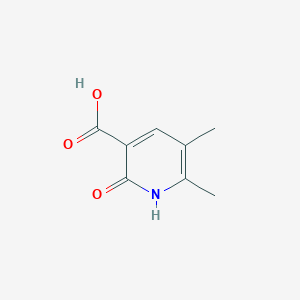

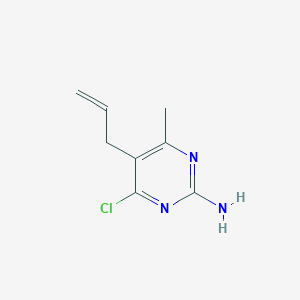

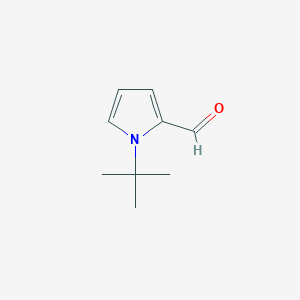

1-tert-Butyl-1H-pyrrole-2-carbaldehyde is a chemical compound that belongs to the class of organic compounds known as pyrroles. Pyrroles are heterocyclic aromatic compounds that contain a five-membered ring with one nitrogen atom. The tert-butyl group attached to the pyrrole ring in this compound suggests that it may have unique physical and chemical properties, making it of interest for various chemical syntheses and applications.

Synthesis Analysis

The synthesis of pyrrole derivatives can be achieved through various methods. One such method is the one-step continuous flow synthesis of pyrrole-3-carboxylic acids from tert-butyl acetoacetates, amines, and 2-bromoketones, as reported in the literature. This method utilizes the HBr generated in the Hantzsch reaction to hydrolyze t-butyl esters in situ, providing the corresponding acids in a single microreactor . Another approach involves the conversion of carbohydrates into N-substituted 5-(hydroxymethyl)pyrrole-2-carbaldehydes (pyrralines) by reacting with primary amines and oxalic acid in DMSO at 90 °C. This method leads to the formation of pyrrole-fused poly-heterocyclic compounds, which are potential intermediates for drugs, food flavors, and functional materials .

Molecular Structure Analysis

The molecular structure of pyrrole derivatives can be elucidated using various spectroscopic techniques. For instance, tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate was characterized by spectroscopic methods and confirmed by X-ray diffraction studies, revealing that it crystallizes in the triclinic space group with specific cell parameters . Similarly, the crystal and molecular structure of 6-tert-butyl 3-ethyl 2-[(3-methoxy/5-bromo)-2-hydroxy and (3-nitro/3-methoxy)benzylideneamino]-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate was determined by X-ray crystallographic analysis, showing the presence of intramolecular hydrogen bonds .

Chemical Reactions Analysis

Pyrrole derivatives can undergo various chemical reactions. The study of 4-tert-butylphenoxyacetylhydrazones, for example, revealed the existence of rotamers due to nitrogen-carbonyl bond rotation and E/Z isomerization relative to the CN double bond for specific derivatives . The reactivity of these compounds can be influenced by solvent effects and the presence of intra- and intermolecular hydrogen bonds.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives are influenced by their molecular structure. For instance, the proline ring in tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate adopts an envelope conformation, and the structure exhibits intermolecular hydrogen bonds of the type C–H...O . The diastereoselectivity of the Mukaiyama crossed-aldol-type reaction was observed in the synthesis of 5-hydroxyalkyl derivatives of tert-butyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate, leading to different configurations of the newly created chiral centers .

科学研究应用

催化与聚合

1-叔丁基-1H-吡咯-2-甲醛及其衍生物用于合成和表征铝和锌配合物,这些配合物已被证明是 ε-己内酯开环聚合的活性催化剂 (乔、马和王,2011)。

分子磁性

该化合物在具有磁性的桶状簇的产生中发挥作用。具体来说,1-甲基-1H-吡咯-2-甲醛肟,一种相关的化合物,已被用作配体来配位顺磁性过渡金属离子,从而产生单分子磁性行为 (Giannopoulos 等人,2014)。

配位化学

相关吡咯基亚氨配体的配位化学展示了 1-叔丁基-1H-吡咯-2-甲醛在合成具有独特结构性质的化合物的用途,如在双核镁和锌配合物的研究中所证明的 (梁、李、兰和洪,2004)。

光电学

叔丁基-1,3-二甲基芘甲醛的衍生物已被检查其在有机光电应用中的潜力。它们的光物理性质表明它们可能适用于有机发光二极管 (OLED) 或作为研究炔基功能化芘衍生物的荧光结构-性质关系的模型 (胡等人,2013)。

合成化学

1-叔丁基-1H-吡咯-2-甲醛已被用于合成各种化合物。例如,它在新型组合库的创建中的应用展示了其在平行溶液相合成中的多功能性 (戴维斯、卡罗尔和奎因,2002)。此外,已经开发了一种使用该化合物的区域选择性合成方法,用于 1-叔丁基-4-硝基-1H-吡咯-3-羧酸,该酸在指导选择性取代中具有应用 (阮、希克斯尼斯和米切洛蒂,2009)。

有机合成

涉及 1-叔丁基-1H-吡咯衍生物的高效合成程序已针对各种吡咯化合物开发,表明该化合物在有机合成中的重要性 (考尔和库马尔,2018)。

环氧化反应中的催化

由 1-叔丁基-1H-吡咯-2-甲醛缩合衍生的手性卟啉的 Mn(III)-配合物已被用作对映选择性环氧化反应中的催化剂 (班菲等人,1996)。

药物和天然化合物合成

吡咯-2-甲醛,包括衍生自 1-叔丁基-1H-吡咯-2-甲醛的吡咯-2-甲醛,是合成药物和天然化合物类似物的工具。它们已被用于制造抗生素、信息素、毒素和免疫调节剂 (米哈列娃等人,2009)。

水性介质中的顺序反应

该化合物的衍生物已用于水性介质中的顺序四组分反应,展示了其在环境友好合成方法中的潜力 (Mehrparvar 等人,2014)。

安全和危害

属性

IUPAC Name |

1-tert-butylpyrrole-2-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-9(2,3)10-6-4-5-8(10)7-11/h4-7H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFGRWHIUIWPYOR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C=CC=C1C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30390345 |

Source

|

| Record name | 1-tert-Butyl-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30390345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-tert-Butyl-1H-pyrrole-2-carbaldehyde | |

CAS RN |

23373-78-6 |

Source

|

| Record name | 1-(1,1-Dimethylethyl)-1H-pyrrole-2-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23373-78-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-tert-Butyl-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30390345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(5-Methyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid](/img/structure/B1274581.png)